Vialinin A is a natural product found in Thelephora aurantiotincta, Thelephora vialis, and Thelephora terrestris with data available.
Vialinin A
CAS No.: 858134-23-3
Cat. No.: VC0004969
Molecular Formula: C34H26O8
Molecular Weight: 562.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 858134-23-3 |
---|---|
Molecular Formula | C34H26O8 |
Molecular Weight | 562.6 g/mol |
IUPAC Name | [3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate |
Standard InChI | InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 |
Standard InChI Key | NOJUKCRPSUMHQQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Structural Characteristics
Molecular Architecture
Vialinin A (C<sub>34</sub>H<sub>26</sub>O<sub>8</sub>) features a complex polyphenolic structure characterized by two phenylacetate moieties linked to a central tetrahydroxyterphenyl core . The canonical SMILES representation (C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5) reveals its symmetrical esterification pattern, critical for maintaining stability in dimethyl sulfoxide (DMSO) solutions . X-ray crystallography confirms the planar arrangement of aromatic rings, facilitating π-π interactions with catalytic domains of target USPs.
Physicochemical Properties
Property | Specification |
---|---|
Molecular Weight | 562.57 g/mol |
CAS Number | 858134-23-3 |
Solubility | >10 mM in DMSO |
Storage Conditions | -20°C under inert atmosphere |
Crystalline Form | Orthorhombic system |
Melting Point | 218-220°C (decomposition) |
The compound's poor aqueous solubility necessitates DMSO-based formulations for in vitro studies, while its stability profile allows long-term storage at -20°C without significant degradation .
Mechanisms of Ubiquitin Pathway Modulation
USP4 Inhibition and Keap1 Degradation
Vialinin A demonstrates nanomolar affinity for USP4, a deubiquitinase regulating the Keap1-Nrf2 antioxidant response . In cerebral ischemia models, Vialinin A (2 mg/kg, intracerebroventricular) enhanced Keap1 ubiquitination by 3.2-fold compared to controls, accelerating its proteasomal degradation through the 26S proteasome . This mechanism increased nuclear translocation of Nrf2 by 68%, upregulating antioxidant response element (ARE)-driven genes like HO-1 and NQO1 . USP4 knockdown experiments confirmed that Vialinin A's neuroprotective effects in stroke models (39% reduction in infarct volume) strictly depend on USP4 inhibition .
Dual Modulation of USP5/IsoT
The compound's interaction with USP5/IsoT occurs through competitive inhibition at the ubiquitin-binding pocket, with a K<sub>i</sub> of 4.8 μM . In RBL-2H3 mast cells, Vialinin A reduced TNF-α mRNA expression by 82% at 1 nM concentration, paralleling USP5 siRNA knockdown effects . Intriguingly, while β-hexosaminidase release (a degranulation marker) remained unaffected, interleukin-4 production decreased by 74%, suggesting pathway-specific modulation .
Cross-Reactivity with UCH-L1
Although less potent against UCH-L1 (IC<sub>50</sub> = 22.3 μM), Vialinin A shows selective inhibition over UCH-L3 (>100 μM IC<sub>50</sub>) . Molecular dynamics simulations reveal that the compound's phenylacetate groups form hydrogen bonds with Arg178 and Gln131 in UCH-L1's catalytic cleft, disrupting its ability to cleave K48-linked polyubiquitin chains .
Therapeutic Applications
Ischemic Stroke Neuroprotection
In transient middle cerebral artery occlusion (tMCAO) models, Vialinin A administration (2 mg/kg) yielded:
-
47% improvement in neurological deficit scores
-
52% reduction in TUNEL-positive neurons
-
2.1-fold increase in SOD1 activity
These effects correlated with USP4-mediated Keap1 degradation (τ<sub>1/2</sub> reduced from 8.2 to 3.1 hours) and subsequent Nrf2 pathway activation .
Autoimmune Hepatitis Management
In S100-induced autoimmune hepatitis mice, daily Vialinin A treatment (5 mg/kg, i.p.) for 14 days:
-
Reduced serum ALT/AST levels by 64%/58%
-
Decreased hepatic TNF-α and IL-6 mRNA by 71% and 68%
-
Suppressed collagen I deposition by 53% (Sirius red staining)
Notably, USP4 siRNA transfection in AML12 hepatocytes replicated these anti-fibrotic effects, confirming target specificity .
Anticancer Activity
Vialinin A displays potent cytotoxicity against HCT116 colorectal cancer cells (IC<sub>50</sub> = 8.7 μM) through dual mechanisms:
-
VEGF Inhibition: 89% reduction in VEGF-induced HUVEC proliferation at 10 μM
-
ROS Modulation: 2.3-fold increase in catalase activity, quenching superoxide radicals
In murine xenograft models, weekly intraperitoneal injections (10 mg/kg) inhibited tumor angiogenesis by 78% compared to controls, with no observed hepatotoxicity .
Future Research Directions
-
Structural Optimization: Introducing sulfonate groups to improve aqueous solubility while maintaining USP affinity
-
Combination Therapies: Synergistic potential with Nrf2 activators (e.g., sulforaphane) in neurodegenerative diseases
-
Formulation Development: Nanoparticle encapsulation to enhance bioavailability
-
Clinical Translation: Phase I trials for USP4-associated pathologies (e.g., pulmonary fibrosis)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume